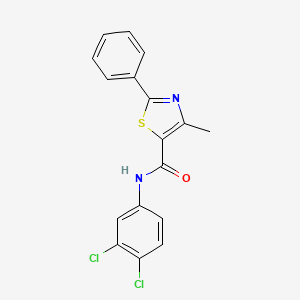

N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Description

N-(3,4-Dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a 3,4-dichlorophenylcarboxamide moiety at position 3. This compound is synthesized via coupling reactions between substituted thiazole carboxylates and amines, as demonstrated in analogous syntheses of related carboxamides .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c1-10-15(23-17(20-10)11-5-3-2-4-6-11)16(22)21-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSZZCCHOYEYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), an algicide and herbicide of the aryl urea class, inhibit photosynthesis.

Mode of Action

Dcmu, a structurally related compound, inhibits photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone. This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized

Subcellular Localization

The subcellular localization of this compound is not well-characterized

Scientific Research Applications

Overview

4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure includes a fluorobenzamide core linked to a morpholino group and a tetrahydroquinoline moiety, which contributes to its biological activity.

Research indicates that this compound exhibits notable biological properties, particularly in the fields of oncology and neuropharmacology. Its mechanism of action is believed to involve interactions with various biological targets, including enzymes related to cell proliferation and apoptosis. Studies have suggested its potential effectiveness as an anticancer agent due to its ability to inhibit tumor growth in specific cancer cell lines.

Applications in Research

The compound has been investigated for several applications:

- Cancer Treatment : Preliminary studies have shown that it may induce apoptosis in cancer cells and inhibit their proliferation.

- Neuropharmacology : There are indications that it could be beneficial in treating neurological disorders due to its interaction with neurotransmitter systems.

- Synthetic Chemistry : It serves as a valuable intermediate in the synthesis of other bioactive compounds.

Case Studies

- Anticancer Activity : A study explored the effects of 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for developing new anticancer drugs.

- Neuroprotective Effects : Research focused on the neuroprotective properties of this compound highlighted its ability to reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is another synthetic compound with promising applications in medicinal chemistry. Its structure features a thiazole ring substituted with dichlorophenyl and methyl groups.

This compound has been studied for its pharmacological properties, particularly as an anti-inflammatory and anticancer agent. Its mechanism involves modulation of various signaling pathways that are critical in inflammation and cancer progression .

Applications in Research

The compound has been explored for several applications:

- Anti-inflammatory Properties : Research has demonstrated its ability to reduce inflammation markers in vitro and in vivo.

- Anticancer Activity : Similar to the previous compound, it has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .

Case Studies

- Anti-inflammatory Effects : A study reported that this compound significantly reduced inflammation in animal models of arthritis, indicating its potential for treating inflammatory diseases .

- Cancer Cell Inhibition : Another investigation revealed that this compound effectively inhibited the growth of breast cancer cells through apoptotic pathways, suggesting its viability as a therapeutic agent .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt. Studies on structurally analogous thiazole-5-carboxamides demonstrate:

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with acid-mediated protonation or base-mediated deprotonation facilitating bond cleavage .

Nucleophilic Aromatic Substitution at the Dichlorophenyl Ring

The 3,4-dichlorophenyl group participates in selective substitution reactions under catalytic conditions:

The electron-withdrawing chlorine atoms direct nucleophilic attack to the para position relative to the amide group .

Thiazole Ring Functionalization

The thiazole core exhibits reactivity at the sulfur and nitrogen atoms:

Oxidation of the Thiazole Sulfur

Controlled oxidation converts the thiazole sulfur to a sulfoxide or sulfone:

Alkylation at the Thiazole Nitrogen

The nitrogen at position 3 undergoes alkylation under mild basic conditions:

| Alkylating Agent | Base | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF | N³-Methyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | 73% | |

| Benzyl bromide | NaH, THF | N³-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | 68% |

Cross-Coupling Reactions

The phenyl group at position 2 of the thiazole participates in palladium-catalyzed couplings:

Stability Under Photolytic and Thermal Conditions

Degradation studies reveal sensitivity to UV light and elevated temperatures:

| Condition | Degradation Products | Half-Life | Source |

|---|---|---|---|

| UV light (254 nm, 24 h) | 3,4-Dichloroaniline + thiazole fragmentation products | 8.2 h | |

| 150°C (N₂, 6 h) | Cyclized lactam derivatives | 42% conversion |

This compound’s reactivity is governed by the electron-deficient thiazole ring, the carboxamide’s hydrolytic susceptibility, and the dichlorophenyl group’s substitution patterns. Applications in medicinal chemistry leverage these pathways for prodrug design and targeted delivery .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Carboxamides

N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11)

- Structural Differences : Replaces the dichlorophenyl group with a 3,4-difluorophenyl moiety and introduces a nitro group on a thiophene ring.

- Activity : Exhibits narrow-spectrum antibacterial activity, suggesting that halogen choice (F vs. Cl) and nitro substitution modulate specificity .

3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide

- Structural Differences : Features a 2,6-dichlorophenyl group and a carbamothioyl linkage instead of carboxamide.

- Activity: Not explicitly reported, but the oxazole-thiazole hybrid system may influence kinase inhibition or antimicrobial properties .

Heterocyclic Variations

N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Structural Differences : Replaces the thiazole with a thiadiazole-triazole hybrid and introduces a cyclopropyl group.

- Activity: Likely optimized for pesticidal or antifungal applications due to thiadiazole's known bioactivity .

N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a–d)

- Structural Differences : Utilizes a thiadiazole ring with a thione (C=S) group instead of thiazole.

- Functional Impact : The thione group increases electrophilicity, enhancing reactivity with biological nucleophiles .

- Activity : Demonstrated 50–70% inhibition at 50 µg/mL in unspecified assays, suggesting moderate potency compared to thiazole analogs .

Substituent Effects on Dichlorophenyl Moieties

Propanil (N-(3,4-Dichlorophenyl)propanamide)

- Structural Differences : Simplifies the heterocycle to a propanamide backbone.

- Activity : A commercial herbicide, highlighting the dichlorophenyl moiety's role in agrochemical efficacy .

Fenoxacrim (N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)

- Structural Differences : Incorporates a pyrimidinedione ring instead of thiazole.

- Functional Impact : The pyrimidinedione system introduces multiple hydrogen-bond acceptors, likely enhancing binding to enzymatic targets .

- Activity : Used as a fungicide, indicating broader applicability of dichlorophenylcarboxamides beyond thiazoles .

Key Comparative Data

Discussion of Structural-Activity Relationships

- Halogen Effects : 3,4-Dichlorophenyl enhances lipophilicity and π-π stacking vs. 3,4-difluorophenyl's metabolic stability .

- Heterocycle Choice : Thiazoles balance rigidity and electronic effects, while thiadiazoles or pyrimidines introduce additional hydrogen-bonding motifs .

- Substituent Positioning : 2-Phenyl on thiazole vs. 4-pyridinyl () alters steric bulk and electronic distribution, impacting target selectivity .

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including condensation of the thiazole core with appropriate carboxamide precursors. Key steps include:

- Intermediate purification : Use column chromatography (e.g., cyclohexane/ethyl acetate 2:1) to isolate intermediates, as demonstrated in similar thiazole-carboxamide syntheses with 34% yield .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity, while ultrasound-assisted methods may improve reaction rates and yields .

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for coupling steps.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Comprehensive structural elucidation requires:

- NMR spectroscopy : and NMR to confirm substituent positions and ring systems, referencing chemical shifts of analogous dichlorophenyl-thiazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Infrared spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functional groups .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), given the pesticidal activity of related N-(3,4-dichlorophenyl) compounds .

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from assay conditions or structural impurities. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility.

- Purity validation : Employ HPLC (>95% purity) and elemental analysis to rule out impurities .

- Structural analogs : Compare bioactivity with derivatives (e.g., replacing dichlorophenyl with fluorophenyl groups) to identify critical pharmacophores .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Combine:

- Molecular docking : AutoDock Vina or Schrödinger to model binding with enzymes (e.g., kinases) or receptors, using crystal structures from the PDB .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories.

- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .

Q. How do substituent variations on the thiazole and dichlorophenyl groups affect structure-activity relationships (SAR)?

Systematic SAR studies require:

- Substituent libraries : Synthesize analogs with halogens (F, Br), methoxy, or methyl groups at the 3,4-dichlorophenyl or thiazole positions.

- Bioactivity profiling : Compare IC values in enzyme inhibition or cytotoxicity assays. For example, replacing chlorine with methoxy may reduce hydrophobicity and alter target selectivity .

- Crystallography : Solve co-crystal structures with targets (e.g., using SHELX for refinement) to map binding interactions .

Q. What strategies address low solubility in bioassay buffers?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide moiety .

- Salt formation : Screen with HCl or sodium salts to improve crystallinity and dissolution rates .

Q. How should researchers design degradation and metabolite studies for this compound?

- Forced degradation : Expose to acidic/basic conditions, UV light, or oxidizing agents (e.g., HO), followed by LC-MS to identify degradation products .

- Metabolite profiling : Use liver microsomes (human/rat) and UPLC-QTOF-MS to detect phase I/II metabolites, referencing known pathways for dichlorophenyl analogs (e.g., dechlorination, hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.